3-[2-(Dimethylamino)ethoxy]aniline hydrochloride
Description
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-12(2)6-7-13-10-5-3-4-9(11)8-10;/h3-5,8H,6-7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWBQGOCHBKSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Dimethylamino)ethoxy]aniline hydrochloride typically involves the reaction of 3-nitroaniline with 2-(dimethylamino)ethanol under specific conditions. The nitro group is reduced to an amino group, followed by the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Dimethylamino)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-[2-(Dimethylamino)ethoxy]aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]aniline hydrochloride involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and function .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Linker: The ethoxy linker in 3-[2-(Dimethylamino)ethoxy]aniline provides greater conformational flexibility compared to methyl or ethyl linkers in analogs . This flexibility may enhance binding affinity in receptor-targeted drug design. Para-substituted analogs (e.g., 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride) exhibit distinct electronic effects compared to meta-substituted derivatives due to resonance stabilization differences .
Salt Form and Solubility :
- Hydrochloride salts (e.g., target compound, ) generally improve aqueous solubility compared to free bases. Dihydrochloride salts (e.g., ) further enhance solubility but may require stricter pH control during synthesis .
Synthetic Relevance :
Pharmaceutical Intermediates
Reactivity and Stability
- The dimethylamino group in the target compound may participate in Mannich reactions or quaternization, analogous to 2-[(N,N-diethyl)amino]ethyl chloride hydrochloride (), which undergoes alkylation for surfactant synthesis .
- Acidic hydrolysis conditions (e.g., concentrated HCl in THF, as in ) are likely applicable for deprotection or salt-switching steps during synthesis .
Biological Activity
3-[2-(Dimethylamino)ethoxy]aniline hydrochloride, a compound with the CAS number 1089278-93-2, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
This compound primarily acts as a receptor modulator . Its biological activity is largely attributed to its interaction with various neurotransmitter systems, particularly through:
- α2C-Adrenoceptor Antagonism : The compound has been shown to block α2C-adrenoceptors, which typically inhibit norepinephrine release. This antagonism can lead to increased neurotransmitter release, enhancing adrenergic signaling pathways .
- Cholinergic Activity : It exhibits potential in modulating cholinergic signaling, which is crucial for cognitive functions and synaptic plasticity .
1. Neuropharmacological Effects
Research indicates that this compound can influence neurotransmitter release and synaptic transmission. Studies have shown:
- Modulation of nAChRs : The compound affects nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive processes .
2. Anticancer Properties
Evidence suggests that this compound may induce apoptosis in cancer cells. In vitro studies demonstrated:
- Cytotoxicity in Tumor Models : The compound showed improved cytotoxicity compared to standard chemotherapeutics, indicating potential as an anticancer agent .
3. Antiviral Activity
The compound has also been explored for its antiviral properties:
- HIV-1 Protease Inhibition : It demonstrated significant inhibition against HIV-1 protease with an IC50 value less than 10 nM .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Modulation of nAChRs | |
| Anticancer | Induction of apoptosis in various cancer cell lines | |
| Antiviral | Inhibition of HIV-1 protease (IC50 < 10 nM) |
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution : The compound is expected to be well absorbed due to its moderate lipophilicity.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, leading to both active and inactive metabolites .
- Excretion : Primarily excreted through renal pathways.
Toxicological Considerations
While the therapeutic potential is promising, toxicity studies are essential. At higher doses, neurotoxicity and other adverse effects have been observed in animal models, necessitating careful dose management in therapeutic applications .
Q & A
Q. Advanced: How can researchers optimize yield and purity during the nitro-group reduction step?
Methodological Answer: Optimization strategies include:
- Catalyst Selection : Pd/C vs. Raney Ni for hydrogenation efficiency and selectivity.
- Acid Stability : Adjusting HCl concentration to avoid premature salt formation during reduction.
- Byproduct Mitigation : Use of scavengers (e.g., activated carbon) to adsorb aromatic amines formed via over-reduction.
Contradictions in literature arise regarding solvent choice (e.g., ethanol vs. THF) impacting crystallinity; systematic DoE (Design of Experiments) is recommended to resolve these .
Basic: What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) should show characteristic peaks: δ ~9.0 (amine HCl salt), δ 3.6–4.0 (ethoxy CH₂), and δ 2.2–2.8 (dimethylamino CH₃).
- Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion [M+H]⁺ (calc. for C₁₀H₁₇ClN₂O: 240.1).
- Elemental Analysis : Matching calculated vs. observed C, H, N, Cl content (±0.4%) .
Q. Advanced: How can researchers resolve discrepancies in NMR data caused by rotational isomerism in the dimethylaminoethoxy side chain?
Methodological Answer: Variable-temperature NMR (VT-NMR) or 2D NOESY can distinguish between rotational conformers. For example, coupling between the ethoxy CH₂ and aromatic protons may split into multiplets at lower temperatures. Computational modeling (DFT) further predicts energetically favored conformers .
Basic: What strategies ensure purity of this compound for pharmacological studies?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- HPLC-PDA : Employ C18 columns with 0.1% TFA in acetonitrile/water (gradient: 10→90% ACN) to detect residual solvents (e.g., DMF) or unreacted intermediates.
- Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis .
Q. Advanced: How can trace genotoxic impurities (e.g., alkyl chlorides) be quantified and controlled during synthesis?
Methodological Answer:
- LC-MS/MS : Detect chlorinated byproducts at ppm levels using MRM (Multiple Reaction Monitoring).
- Derivatization : React with thiols (e.g., glutathione) to form adducts for enhanced detection sensitivity.
- Process Design : Replace chloroethyl intermediates with mesylates to minimize genotoxic risk .
Basic: What is the hypothesized mechanism of action of this compound in receptor-binding studies?
Methodological Answer:
The dimethylaminoethoxy group acts as a cationic "anchor" for interactions with G-protein-coupled receptors (GPCRs) or serotonin/dopamine transporters. In vitro assays (e.g., radioligand displacement using [³H]-ketanserin) quantify affinity for 5-HT₂A receptors .
Q. Advanced: How can computational modeling predict off-target effects of structural analogs?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to homology models of off-target receptors (e.g., α₁-adrenergic receptors).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns to identify persistent interactions (e.g., hydrogen bonds with Asp155 in 5-HT₂A) .
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
Store in airtight, light-resistant containers under nitrogen at –20°C. Desiccants (e.g., silica gel) mitigate hygroscopicity. Periodic HPLC monitoring detects oxidation products (e.g., nitroso derivatives) .
Q. Advanced: What degradation pathways dominate under accelerated stability conditions (40°C/75% RH)?
Methodological Answer:
- Hydrolysis : Cleavage of the ethoxy linkage to form 3-aminophenol derivatives.
- Oxidation : Dimethylamino group conversion to N-oxide, detectable via LC-HRMS.
QbD (Quality by Design) studies correlate degradation rates with excipient compatibility (e.g., lactose vs. mannitol in formulations) .
Advanced: How can researchers validate the role of this compound as a synthetic intermediate for kinase inhibitors?
Methodological Answer:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic esters to introduce heterocyclic moieties (e.g., pyrimidine).
- Kinase Profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity patterns.
Contradictory activity data may arise from protonation state differences in assay buffers (pH 7.4 vs. 6.5); adjust buffer conditions to match physiological targets .
Advanced: What in vivo pharmacokinetic challenges are associated with the dimethylaminoethoxy moiety?
Methodological Answer:
- Metabolic Stability : CYP3A4-mediated N-demethylation reduces half-life. Use deuterated dimethyl groups to slow metabolism.
- Blood-Brain Barrier Penetration : LogP adjustments via prodrugs (e.g., esterification) balance lipophilicity and solubility.
Contrasting reports exist on tissue distribution; autoradiography with ¹⁴C-labeled compound resolves these discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
